molecular formula C10H13N5O B3060610 1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-6-(4-morpholinyl)- CAS No. 56383-11-0

1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-6-(4-morpholinyl)-

Katalognummer B3060610
CAS-Nummer: 56383-11-0
Molekulargewicht: 219.24 g/mol
InChI-Schlüssel: OSNJEIAVBOCVKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-6-(4-morpholinyl)-” is a derivative of [1,2,4]triazolo[4,3-b]pyridazine. These derivatives have been proposed as bromodomain inhibitors with micromolar IC50 values . They are promising starting molecules for designing potent BRD4 BD inhibitors .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-b]pyridazine derivatives has been studied extensively . The binding modes of these derivatives have been characterized by determining the crystal structures of BD1 in complex with four selected inhibitors .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives has been determined through crystallography . These derivatives have been found to interact with the bromodomains of BRD4, a protein that recognizes acetylated lysine for epigenetic reading .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-b]pyridazine derivatives are primarily related to their role as bromodomain inhibitors . They have been found to interact with the bromodomains of BRD4, inhibiting their function .


Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-b]pyridazine derivatives are largely determined by their molecular structure . They have been found to have micromolar IC50 values when used as bromodomain inhibitors .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

The compound exhibits promising anticancer potential. Researchers have investigated its effects on various cancer cell lines, including breast cancer. Further studies are needed to elucidate the underlying mechanisms and optimize its efficacy as a potential chemotherapeutic agent .

Antimicrobial Activity

4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholine: demonstrates antimicrobial properties. It has been evaluated against bacterial and fungal strains, making it a candidate for novel antimicrobial drug development. Researchers continue to explore its effectiveness and safety .

Enzyme Inhibitors

The compound acts as an enzyme inhibitor, affecting enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. These inhibitory properties may have therapeutic implications in various diseases.

Additionally, in silico pharmacokinetic and molecular modeling studies have provided insights into its behavior within biological systems. Researchers hope to leverage this knowledge for rational drug design and multifunctional disease treatment .

Zukünftige Richtungen

The future directions for research on [1,2,4]triazolo[4,3-b]pyridazine derivatives are likely to involve further exploration of their potential as bromodomain inhibitors . Given their promising initial results, these derivatives could play a significant role in the development of new treatments for various diseases, including cancers .

Eigenschaften

IUPAC Name

4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c1-8-11-12-9-2-3-10(13-15(8)9)14-4-6-16-7-5-14/h2-3H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNJEIAVBOCVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20204942
Record name 1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-6-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20204942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-6-(4-morpholinyl)-

CAS RN

56383-11-0
Record name 1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-6-(4-morpholinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056383110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-6-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20204942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-6-(4-morpholinyl)-
Reactant of Route 2
Reactant of Route 2
1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-6-(4-morpholinyl)-
Reactant of Route 3
Reactant of Route 3
1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-6-(4-morpholinyl)-
Reactant of Route 4
Reactant of Route 4
1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-6-(4-morpholinyl)-
Reactant of Route 5
Reactant of Route 5
1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-6-(4-morpholinyl)-
Reactant of Route 6
Reactant of Route 6
1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-6-(4-morpholinyl)-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.